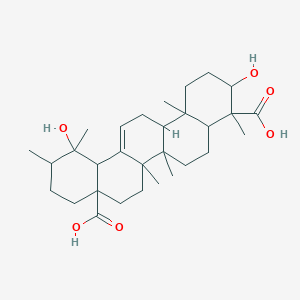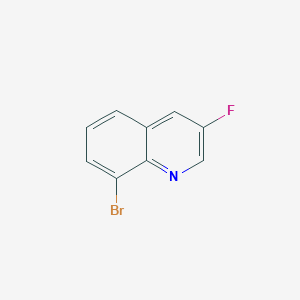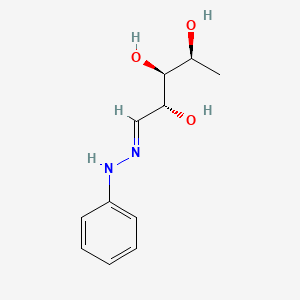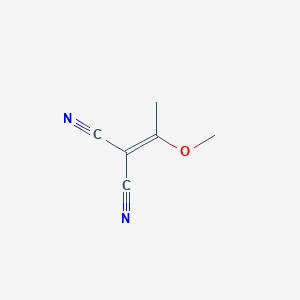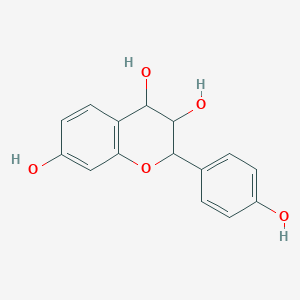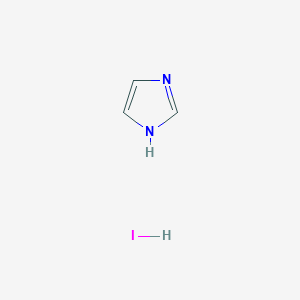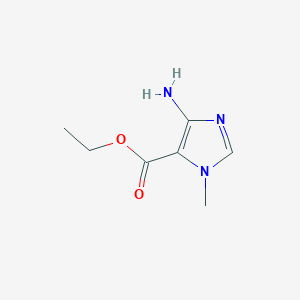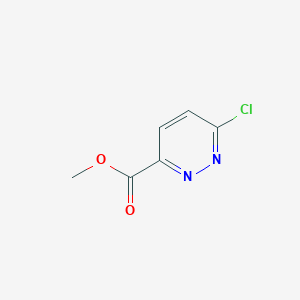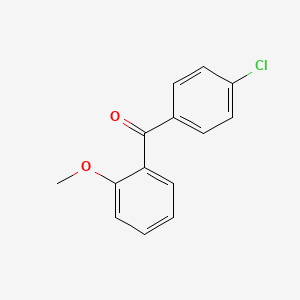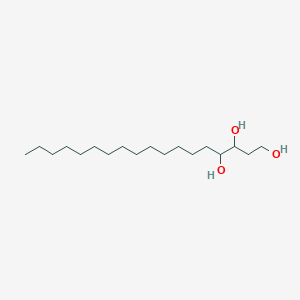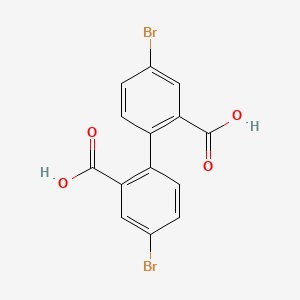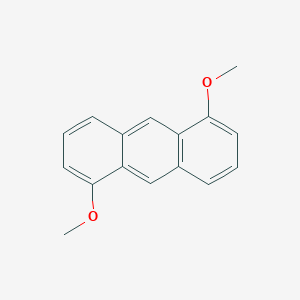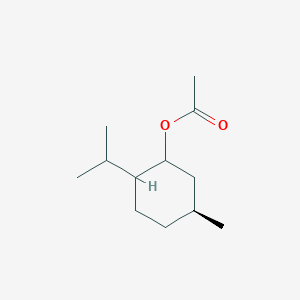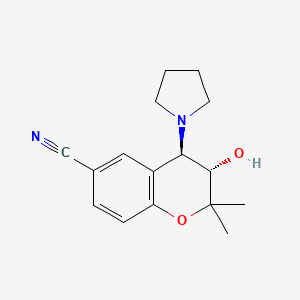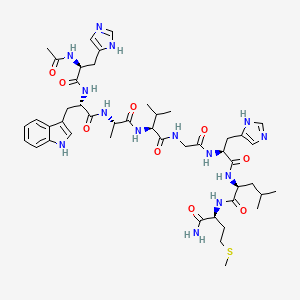
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Descripción general
Descripción
The peptide “Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2” is a synthetic bombesin receptor antagonist . It targets the gastrin-releasing peptide receptors (GRPr), which are highly overexpressed in several human tumors, including prostate cancer .
Synthesis Analysis
The synthesis of such peptides typically involves the use of automated synthesis devices . The process involves chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments are further digested with trypsin, chymotrypsin, and clostripain . All sequences are determined by automated sequential Edman degradation .Chemical Reactions Analysis
Peptide synthesis involves reactions with a free amine function of an amino acid to give the “protected” amino acid derivative . This can then be used to form a peptide (amide) bond to a second amino acid . Once the desired peptide bond is created, the protective group can be removed under relatively mild non-hydrolytic conditions .Aplicaciones Científicas De Investigación
Copper Binding in Amyloid Precursor Protein Fragments
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2, as part of larger amyloid precursor protein (APP) fragments, has been studied for its copper(II) binding features. These studies are crucial for understanding the molecular interactions in neurological conditions like Alzheimer's Disease. The binding induces ionization of amide nitrogens, which complete the donor set to copper(II) in species dominant at neutral pH, highlighting the sequence's specificity for Cu(II) and its potential role in redox cycling between Cu(II) and Cu(I) states in soluble APP (Valensin et al., 2004).
Role in Bombesin-like Peptides
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 is part of a sequence in canine bombesin-like peptides. These peptides, extracted from intestinal muscle, demonstrate the diversity of mammalian neuropeptides, which exist in multiple biologically active molecular forms. Understanding these sequences aids in comprehending the function and regulation of such neuropeptides in mammals (Reeve et al., 1983).
Gastrin Releasing Activity
This peptide sequence is also part of a heptacosapeptide isolated from porcine non-antral gastric and intestinal tissue, exhibiting potent gastrin-releasing activity. The structural homology with bombesin suggests similar bioactivities, indicating its role in gastrointestinal regulation and potential therapeutic applications (McDonald et al., 1979).
Influence on Melanocortin Receptors
In a study on human melanocortin receptors, the peptide Ac-Nle-c[Asp-His-Phe-Arg-Trp-Ala-Lys]-NH2, which includes the Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 sequence, was examined for its binding affinity and receptor selectivity. This research is significant for understanding the structural and functional aspects of melanocortin receptors, which are involved in various physiological responses including energy homeostasis, feeding behavior, and sexual function (Haskell-Luevano et al., 1997).
Direcciones Futuras
The peptide “Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2” shows promise in the field of medical imaging, particularly in the detection of prostate cancer . Its high uptake in multiple areas compatible with cancer lesions suggests that it could be a promising PET radiopharmaceutical for localizing disease in patients with biochemical recurrence of prostate cancer and negative findings on conventional imaging .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N14O9S/c1-24(2)14-34(43(66)57-33(40(47)63)12-13-70-7)58-45(68)37(17-30-20-49-23-53-30)56-38(62)21-51-46(69)39(25(3)4)60-41(64)26(5)54-42(65)35(15-28-18-50-32-11-9-8-10-31(28)32)59-44(67)36(55-27(6)61)16-29-19-48-22-52-29/h8-11,18-20,22-26,33-37,39,50H,12-17,21H2,1-7H3,(H2,47,63)(H,48,52)(H,49,53)(H,51,69)(H,54,65)(H,55,61)(H,56,62)(H,57,66)(H,58,68)(H,59,67)(H,60,64)/t26-,33-,34-,35-,36-,37-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESSCGOLEUORDO-IFIOYJEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N14O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



